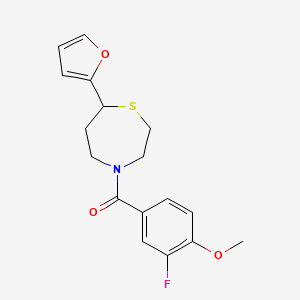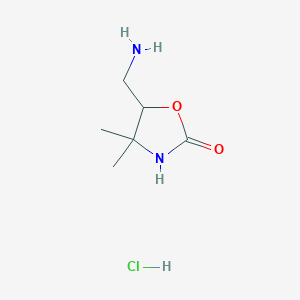![molecular formula C14H15ClN2OS B2940901 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 857041-63-5](/img/structure/B2940901.png)
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide (CM-TPA) is an organic compound belonging to the class of thiazoles. It is a colorless, crystalline solid with a melting point of 140°C. The compound has a molecular weight of 265.83 g/mol and a chemical formula of C12H14ClN3OS. CM-TPA is a relatively new compound, first synthesized in 2018 by a group of researchers at the University of California, Berkeley.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing a variety of acetamide derivatives, including those incorporating thiazole rings, which are structurally related to N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide. These synthesis processes often involve carbodiimide condensation catalysis, offering a fast and convenient route to these compounds. The compounds are characterized using techniques such as IR, NMR, and elemental analysis, providing detailed insights into their molecular structures (Yu et al., 2014).
Anticancer Activity
Several studies have explored the anticancer potential of thiazole-containing acetamide derivatives. For example, derivatives synthesized by reacting imidazole-thione derivatives with chloroacetamide compounds have shown reasonable anticancer activity against a panel of human tumor cell lines, particularly against melanoma-type cell lines (Duran & Demirayak, 2012). This suggests that compounds structurally related to this compound may hold therapeutic potential.
Enzyme Inhibition
Research into the enzyme inhibitory potential of related compounds has identified several promising candidates for further drug development. For instance, a series of N-aryl/aralkyl derivatives showed significant α-glucosidase inhibitory activity, highlighting their potential in managing conditions like diabetes (Iftikhar et al., 2019).
Molecular Interactions and Photovoltaic Efficiency
Studies on the electronic properties and molecular interactions of benzothiazolinone acetamide analogs have provided insights into their potential applications in fields such as dye-sensitized solar cells (DSSCs). These compounds have demonstrated good light harvesting efficiency and potential for use as photosensitizers in photovoltaic cells (Mary et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities , suggesting that they may target proteins or enzymes involved in these biological processes.
Mode of Action
It’s known that thiazole nucleus, a part of the compound, exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Given its potential antimicrobial and antiproliferative activities, it may interfere with the biochemical pathways involved in bacterial growth and cell proliferation .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities , suggesting that they may inhibit bacterial growth and cell proliferation.
Properties
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9-4-5-13(10(2)6-9)17(11(3)18)14-16-12(7-15)8-19-14/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRZUCAOWXLDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C2=NC(=CS2)CCl)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24836069 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2940822.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2940825.png)
![3-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2940826.png)
![N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2940827.png)
![1-(3,4-difluorophenyl)-N-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2940830.png)
![2-Cyclopropyl-5-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2940831.png)
![N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2940833.png)


![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2940837.png)

![4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2940841.png)
